molecular formula C19H19FN6O B5448107 4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B5448107
M. Wt: 366.4 g/mol
InChI Key: DXUSKNICPZBYLL-UHFFFAOYSA-N
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Description

The compound “4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups including a fluorobenzoyl group, a piperazine ring, a pyrazole ring, and a pyrimidine ring . These functional groups suggest that the compound could have a variety of chemical and biological properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, each introducing a different functional group. For example, the pyrazole and pyrimidine rings could be formed through cyclocondensation reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The fluorobenzoyl group could introduce an element of polarity to the molecule, while the piperazine ring could provide basicity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring could participate in electrophilic substitution reactions, while the piperazine ring could undergo alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a fluorobenzoyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Future Directions

Given the biological activity of many pyrazole and pyrimidine-containing compounds, this compound could be of interest for further study in medicinal chemistry . Future research could explore its potential biological activities and optimize its structure for improved efficacy and safety.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c1-14-22-17(13-18(23-14)26-8-4-7-21-26)24-9-11-25(12-10-24)19(27)15-5-2-3-6-16(15)20/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUSKNICPZBYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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